1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine
Overview
Description
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14264148 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization :
- This compound and its derivatives have been successfully synthesized through specific chemical reactions, showcasing high yields and effective characterization techniques. One such derivative is "1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine", synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation. It was characterized spectroscopically using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Luminescence and Chelation Properties :
- Compounds similar to the one , like 5-aryl-3-methyl-1,2,4-oxadiazoles and their zinc(II) and copper(II) chelates, have been observed to show luminescence. These compounds, including derivatives like 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles, exhibited high luminescence quantum yield, suggesting potential applications in fields requiring luminescent materials (Mikhailov et al., 2016).
Nonlinear Optical Characteristics :
- Derivatives of 1,3,4-oxadiazole, like those containing 2-fluoro-4-methoxy phenyl, have shown significant nonlinear optical properties. This suggests potential applications in optoelectronics, with specific derivatives behaving as optical limiters at certain wavelengths (Chandrakantha et al., 2011).
Antimicrobial Properties :
- Some 1,3,4-oxadiazole derivatives have been studied for their antimicrobial activities against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. Certain compounds showed potency in terms of antimicrobial activity, indicating potential pharmaceutical applications (Kapadiya et al., 2020).
Cytotoxic Agents :
- N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which are structurally related, have been synthesized and evaluated for their anti-tumor potential. Some compounds exhibited comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin, indicating potential in cancer therapy (Ramazani et al., 2014).
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(5-methylfuran-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-4-7-15(22-12)10-20(2)11-16-18-17(19-23-16)13-5-8-14(21-3)9-6-13/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIJYKIUYVJZJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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